1-Bromo-2,5-dichloro-4-iodobenzene
Overview
Description
1-Bromo-2,5-dichloro-4-iodobenzene is an aromatic compound with the molecular formula C6H2BrCl2I It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring
Scientific Research Applications
1-Bromo-2,5-dichloro-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: While specific biological applications are less documented, halogenated benzene derivatives are often explored for their potential biological activities, including as precursors for pharmaceuticals.
Mechanism of Action
Target of Action
It’s known that the compound’s bromine and iodine atoms can easily undergo oxidative addition reactions with transition metals .
Mode of Action
1-Bromo-2,5-dichloro-4-iodobenzene can participate in various coupling reactions due to the presence of bromine and iodine atoms in its structure . The reactivity difference between the bromine and iodine units on the benzene ring allows for sequential coupling transformations. This means the iodine unit’s coupling reaction can occur first, followed by the coupling reaction involving the bromine atom .
Biochemical Pathways
It’s known that the compound can participate in various coupling reactions, such as the classic suzuki and sonogashira couplings .
Pharmacokinetics
The compound’s molecular formula is c6h2brcl2i, with an average mass of 351795 Da and a monoisotopic mass of 349776154 Da . These properties may influence its bioavailability.
Result of Action
The compound’s ability to participate in various coupling reactions suggests it could play a role in the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has a predicted boiling point of 315.0±37.0 °C and a predicted density of 2.320±0.06 g/cm3 . It should be stored at 2-8°C and protected from light . These factors could influence the compound’s reactivity and stability.
Preparation Methods
1-Bromo-2,5-dichloro-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with a dichlorobenzene compound, bromination and iodination can be carried out sequentially. The reaction conditions typically involve the use of halogenating agents such as bromine (Br2) and iodine (I2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution reactions .
Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-2,5-dichloro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Coupling Reactions: It can also undergo coupling reactions such as the Suzuki-Miyaura cross-coupling, where it reacts with arylboronic acids in the presence of palladium catalysts to form biaryl compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions, leading to the formation of various oxidized or reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.
Comparison with Similar Compounds
1-Bromo-2,5-dichloro-4-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-2,4-dichlorobenzene: Similar in structure but lacks the iodine atom, which can affect its reactivity and applications.
1-Bromo-4-iodobenzene:
2-Bromoiodobenzene: Another halogenated benzene with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-bromo-2,5-dichloro-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARUUWFRCFKUNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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